(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate

Pharmacopoeial quality control API purity benchmarking Raw material sourcing

(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate, known as phenylephrine bitartrate (CAS 17162-39-9), is the hydrogen tartrate salt of the direct-acting α₁-adrenergic receptor agonist phenylephrine. This salt form, with molecular formula C₉H₁₃NO₂·C₄H₆O₆ and molecular weight 317.29 g/mol, is recognized as a compendial substance in the United States Pharmacopeia (USP) under the monograph Phenylephrine Bitartrate, which specifies an assay range of NLT 98.0% and NMT 102.0% on the dried basis.

Molecular Formula C13H19NO8
Molecular Weight 317.29 g/mol
CAS No. 17162-39-9
Cat. No. B1144244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate
CAS17162-39-9
Molecular FormulaC13H19NO8
Molecular Weight317.29 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1
InChIKeyNHKOTKKHHYKARN-NDAAPVSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylephrine Bitartrate (CAS 17162-39-9): Salt-Form Identity and Pharmacopoeial Baseline for Informed Sourcing


(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate, known as phenylephrine bitartrate (CAS 17162-39-9), is the hydrogen tartrate salt of the direct-acting α₁-adrenergic receptor agonist phenylephrine [1]. This salt form, with molecular formula C₉H₁₃NO₂·C₄H₆O₆ and molecular weight 317.29 g/mol, is recognized as a compendial substance in the United States Pharmacopeia (USP) under the monograph Phenylephrine Bitartrate, which specifies an assay range of NLT 98.0% and NMT 102.0% on the dried basis [2]. It is employed as a nasal decongestant, mydriatic agent, and vasopressor, and received specific FDA GRASE designation for effervescent dosage forms in 2006 [3]. Its pharmacopoeial identity is anchored by a specific rotation between –53° and –57° (free base in 1 M HCl) and a 10% w/v aqueous solution pH of 3.0–4.0 [2].

Why Phenylephrine Bitartrate (CAS 17162-39-9) Cannot Be Freely Interchanged with Other Phenylephrine Salts


Phenylephrine is commercially available in multiple salt forms—hydrochloride, bitartrate, tannate, and the free base—each exhibiting distinct physicochemical, stability, and regulatory profiles that preclude simple substitution. The bitartrate salt differs from the hydrochloride in molecular weight (317.29 vs. 203.67 g/mol), requiring a 1.56-fold mass adjustment to deliver an equivalent free-base dose [1]. Pharmacopoeial specifications diverge materially: the bitartrate USP monograph imposes a tighter loss-on-drying limit (NMT 0.5% vs. 1.0% for the hydrochloride) and lower residue-on-ignition (NMT 0.1% vs. 0.2%), reflecting different hygroscopicity and inorganic impurity profiles [2][3]. Critically, only the bitartrate salt received explicit FDA GRASE designation for effervescent dosage forms, a regulatory milestone not shared by the hydrochloride for this delivery format, and only the bitartrate permits direct physical admixture with acetylsalicylic acid without requiring layer or coating technologies, as documented in U.S. Patent 4,083,950 [4][5]. These differences carry direct consequences for formulation design, analytical method selection, and regulatory compliance.

Quantitative Differentiation Evidence: Phenylephrine Bitartrate (CAS 17162-39-9) vs. Hydrochloride and Other Salts


USP Minimum Purity Specification: Bitartrate vs. Hydrochloride

The USP monograph for phenylephrine bitartrate specifies a higher minimum purity standard compared to the hydrochloride salt. The bitartrate monograph (USP29-NF24) stipulates an assay range of NLT 99.0% and NMT 100.5% on the dried basis, whereas phenylephrine hydrochloride is specified at NLT 97.5% and NMT 102.5% [1][2]. This 1.5-percentage-point higher floor reflects a more stringent pharmacopoeial expectation for the bitartrate salt. The USP 2025 edition adjusted the bitartrate specification to NLT 98.0%–102.0%, still maintaining a 0.5-point higher minimum than the hydrochloride and demonstrating continued differential compendial treatment [3]. The assay methodology employs HPLC with UV detection at 215 nm, using USP Phenylephrine Hydrochloride RS as the reference standard with a molecular weight correction factor (Mr₁/Mr₂ = 317.29/203.67) to convert results to bitartrate equivalents [3].

Pharmacopoeial quality control API purity benchmarking Raw material sourcing

Loss on Drying: Hygroscopicity Indicator Differentiating Bitartrate from Hydrochloride

The USP loss-on-drying (LOD) specification for phenylephrine bitartrate is NMT 0.5% when dried at 105°C to constant weight, exactly half the permissible limit of NMT 1.0% set for phenylephrine hydrochloride under identical drying conditions (105°C for 2 hours) [1][2]. The 0.5% LOD limit is corroborated by commercial certificate-of-analysis data from multiple suppliers . This two-fold differential indicates that the bitartrate salt intrinsically retains less surface and bound moisture than the hydrochloride, a property consistent with its description as a fine, non-sticky crystalline powder with moisture content reliably below 0.5% . Lower hygroscopicity reduces the propensity for moisture-mediated degradation pathways, including hydrolysis of the benzylic alcohol to the unsaturated dehydration product identified as the major degradant of both salts [3].

Moisture sensitivity Solid-state stability Formulation excipient compatibility

Residue on Ignition: Inorganic Purity Advantage of the Bitartrate Salt

The USP residue-on-ignition (ROI) specification for phenylephrine bitartrate is NMT 0.1%, compared to NMT 0.2% for phenylephrine hydrochloride [1][2]. This two-fold difference in the permissible limit for non-volatile inorganic impurities (sulfated ash) reflects a consistently lower inorganic residue associated with the bitartrate manufacturing process and counter-ion. The bitartrate salt employs tartaric acid as the counter-ion, which combusts more cleanly than the chloride counter-ion, leaving less residual inorganic matter. This specification is particularly relevant for parenteral-grade applications where inorganic impurity burdens are tightly controlled.

Inorganic impurity control Pharmacopoeial compliance API quality benchmarking

Direct Aspirin Compatibility: Bitartrate Enables Stable Solid Admixture Without Coating Technologies

U.S. Patent 4,083,950 (1978) explicitly documents that when phenylephrine hydrochloride is used in direct contact with acetylsalicylic acid (aspirin), it causes considerable instability of the acetylsalicylic acid, resulting in formation of salicylic acid and acetyl derivatives of phenylephrine. The patent further states: 'It was known in the prior art that a stable mixture of acetylsalicylic acid and phenylephrine bitartrate could be employed without the requirements of layering or coating.' [1] This differential compatibility is attributed to the reduced nucleophilic reactivity of the bitartrate salt environment compared to the hydrochloride, which mitigates acetyl-transfer side reactions. The practical consequence is that the bitartrate salt permits simpler, less costly manufacturing of aspirin-phenylephrine combination products by eliminating the need for physical barrier technologies such as layered tablets, press-coated tablets, or protective film coatings [1]. This finding was subsequently reinforced by Chinese patent CN111840283A (2020), which describes compound solid compositions containing phenylephrine bitartrate and aspirin for treating respiratory diseases [2].

Fixed-dose combination formulation Excipient-free compatibility Effervescent tablet design

FDA GRASE Effervescent Dosage Form Exclusivity: Regulatory Differentiation from Hydrochloride

In a 2006 Final Rule published in the Federal Register (71 FR 43358), the FDA amended the OTC Nasal Decongestant Drug Products final monograph to add phenylephrine bitartrate (PEB), both individually and in combination drug products in an effervescent dosage form, as Generally Recognized as Safe and Effective (GRASE) [1]. This regulatory action was specific to the bitartrate salt in effervescent format; phenylephrine hydrochloride, while previously recognized as GRASE for oral and topical nasal decongestant use, was not specifically evaluated or approved in the effervescent dosage form context within this amendment [1]. The monograph amendment changed the designation in 21 CFR 341.20(a)(4) from 'Phenylephrine bitartrate in an effervescent tablet' to 'Phenylephrine bitartrate in an effervescent dosage form,' broadening the regulatory scope [2]. The FDA explicitly noted that the original Cough-Cold Panel 'did not evaluate PEB' and that earlier Tentative Final Monographs 'did not address PEB due to lack of available data' [1], underscoring that this was a de novo regulatory determination based on subsequently submitted safety and efficacy data specific to the bitartrate salt.

Regulatory exclusivity Effervescent formulation OTC monograph compliance

Aqueous Solution pH Differential: Formulation Buffering Strategy Implications

The USP monograph specifies the pH of a 10% w/v aqueous solution of phenylephrine bitartrate as between 3.0 and 4.0 [1]. In comparison, phenylephrine hydrochloride in a 1% aqueous solution exhibits a pH of approximately 5.0 , while phenylephrine hydrochloride injection USP is formulated within a broader pH range of 3.0–6.5 [2]. The bitartrate salt consistently produces a more acidic solution environment (ΔpH ≈ 1–2 units relative to the hydrochloride at comparable concentrations). This inherently lower pH arises from the acidic nature of the tartrate counter-ion (pKₐ₁ ≈ 3.0, pKₐ₂ ≈ 4.4) and provides a self-buffering capacity that can enhance the stability of phenylephrine in aqueous formulations by suppressing oxidative degradation pathways that are base-catalyzed. The more acidic microenvironment also influences the ionization state of the phenolic hydroxyl group (phenylephrine pKₐ ≈ 8.97 [3]), keeping it predominantly protonated and reducing its susceptibility to oxidation.

Solution pH profiling Formulation buffer design Salt-form selection criteria

Evidence-Backed Procurement and Application Scenarios for Phenylephrine Bitartrate (CAS 17162-39-9)


Effervescent OTC Nasal Decongestant Product Development

Phenylephrine bitartrate is the only phenylephrine salt with explicit FDA GRASE designation for effervescent dosage forms under 21 CFR 341.20(a)(4), per the 2006 Final Rule [1]. Formulators developing effervescent tablets or powders for OTC nasal decongestant use can rely on this established regulatory pathway, avoiding the need for a standalone NDA to demonstrate safety and efficacy for this specific delivery format. The salt's pH of 3.0–4.0 in 10% aqueous solution is inherently compatible with the citric acid/tartaric acid–bicarbonate effervescent couple chemistry, and the bitartrate counter-ion contributes directly to the acid component of the effervescent reaction [2]. The 2006 monograph amendment broadened the designation from 'effervescent tablet' to 'effervescent dosage form,' accommodating powder, granule, and other effervescent presentations [1].

Aspirin–Phenylephrine Fixed-Dose Combination Tablets

For manufacturers developing fixed-dose combination products pairing phenylephrine with acetylsalicylic acid (aspirin), the bitartrate salt is the only proven compatible salt form that permits direct blending without requiring physical barrier technologies such as layered tablets or protective coatings [1]. U.S. Patent 4,083,950 explicitly documents that phenylephrine hydrochloride causes considerable instability of aspirin upon direct contact, forming salicylic acid and acetyl-phenylephrine derivatives, whereas the bitartrate salt enables a stable, substantially uniform mixture [1]. This compatibility advantage reduces manufacturing complexity by eliminating coating or layering unit operations, lowers production cost, and supports simpler ANDA submissions referencing existing precedence. Chinese patent CN111840283A (2020) further validates this approach for respiratory disease combination products [2].

Moisture-Sensitive Solid Dosage Form Formulation

The USP loss-on-drying specification for phenylephrine bitartrate (NMT 0.5%) is half that of the hydrochloride (NMT 1.0%), indicating intrinsically lower hygroscopicity [1][2]. This property is advantageous for solid oral dosage forms packaged in moisture-permeable blister packaging or for formulations containing hygroscopic excipients where water activity must be minimized. In blister-packaged products exposed to ICH Climatic Zone IV conditions (30°C/75% RH), lower API moisture content reduces the rate of moisture-mediated degradation, particularly the dehydration of the benzylic alcohol moiety to form the α,β-unsaturated ketone degradant identified as the major degradation product of both salts . Sourcing the bitartrate salt with verified LOD ≤ 0.5% provides an additional margin of stability assurance in moisture-challenged environments.

Compendial Reference Standard and Analytical Method Development

The USP Phenylephrine Bitartrate monograph provides a fully developed HPLC assay methodology using a 1-octanesulfonic acid buffer (pH 2.8)–acetonitrile gradient system with UV detection at 215 nm, a 4.0 mm × 5.5 cm L1 column (3 μm packing) at 45°C, and a flow rate of 1.5 mL/min [1]. The system suitability requirements specify a tailing factor NMT 1.9 and RSD NMT 0.73% using USP Phenylephrine Hydrochloride RS as the reference standard with a defined molecular weight correction factor (317.29/203.67) [1]. For analytical laboratories establishing pharmacopoeial compliance testing or developing stability-indicating methods, the bitartrate salt benefits from this well-characterized compendial framework, whereas non-compendial salt forms such as the tannate lack equivalent standardized methodology. The USP also supplies Phenylephrine Bitartrate as a certified reference standard (Catalog No. 1532950) for use in specified quality tests [2].

Quote Request

Request a Quote for (R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.